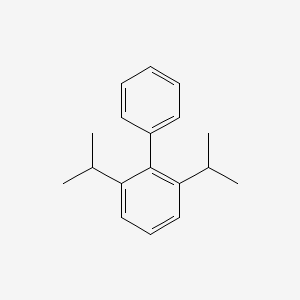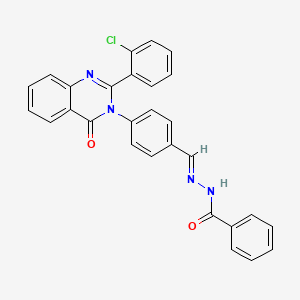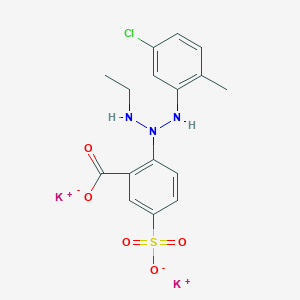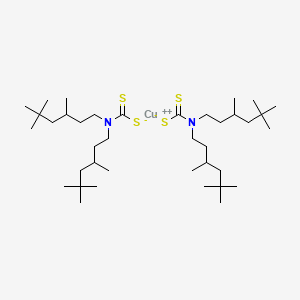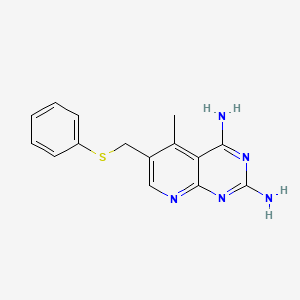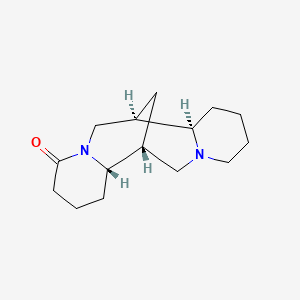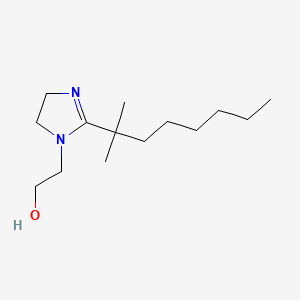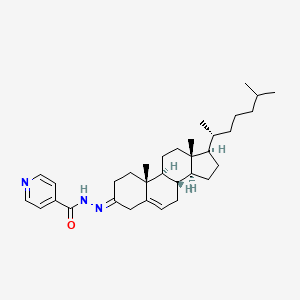
3-Cholestenone isonicotinoyl hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cholestenone isonicotinoyl hydrazone is a compound that combines the structural features of 3-cholestenone and isonicotinoyl hydrazone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cholestenone isonicotinoyl hydrazone typically involves the reaction of 3-cholestenone with isonicotinoyl hydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the hydrazone moiety can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazone derivatives, while reduction may produce hydrazine derivatives.
科学研究应用
3-Cholestenone isonicotinoyl hydrazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-cholestenone isonicotinoyl hydrazone involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic enzymes.
相似化合物的比较
Isonicotinoyl hydrazone derivatives: These compounds share the hydrazone moiety and have similar biological activities.
Cholestenone derivatives: Compounds with the cholestenone structure may have similar chemical properties and reactivity.
Uniqueness: 3-Cholestenone isonicotinoyl hydrazone is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.
属性
CAS 编号 |
17129-51-0 |
|---|---|
分子式 |
C33H49N3O |
分子量 |
503.8 g/mol |
IUPAC 名称 |
N-[(E)-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C33H49N3O/c1-22(2)7-6-8-23(3)28-11-12-29-27-10-9-25-21-26(35-36-31(37)24-15-19-34-20-16-24)13-17-32(25,4)30(27)14-18-33(28,29)5/h9,15-16,19-20,22-23,27-30H,6-8,10-14,17-18,21H2,1-5H3,(H,36,37)/b35-26+/t23-,27+,28-,29+,30+,32+,33-/m1/s1 |
InChI 键 |
TUPXNCLFUFUYOL-JVPBTSDQSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC/C(=N\NC(=O)C5=CC=NC=C5)/C4)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=NNC(=O)C5=CC=NC=C5)C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


